Cas no 94088-46-7 (2-Fluoro-6-Methoxybenzonitrile)

2-Fluoro-6-Methoxybenzonitrile structure
94088-46-7 structure
2-Fluoro-6-Methoxybenzonitrile
94088-46-7
C8H6FNO
151.137745380402
MFCD00042291
61686
523101

2-Fluoro-6-Methoxybenzonitrile Properties

Names and Identifiers

    • 2-Fluoro-6-Methoxybenzonitrile
    • 2-Methoxy-6-fluorobenzonitrile
    • 6-Methoxy-2-fluorobenzonitrile
    • 2-Fluoro-6-methoxybenzonitrile (ACI)
    • DTXSID70240471
    • 2-fluoro-6-(methyloxy)benzonitrile
    • BBL027982
    • AKOS005254632
    • CS-0009963
    • DB-021109
    • 2-fluoro-6-methoxycyanobenzene
    • EINECS 302-047-5
    • 2-Fluoro-6-methoxybenzonitrile, 98%
    • FS-1125
    • Benzonitrile, 2-fluoro-6-methoxy-
    • SCHEMBL18625
    • AC-26132
    • NS00065642
    • EN300-85728
    • Z1203161975
    • MFCD00042291
    • 2-Fluoro-6-methoxybenzonitrile #
    • 94088-46-7
    • F0969
    • STK917778
    • A15981
    • F0001-2261
    • +Expand
    • MFCD00042291
    • YPMSIWYNTPSPMV-UHFFFAOYSA-N
    • 1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
    • N#CC1C(OC)=CC=CC=1F
    • 4179192

Computed Properties

  • 151.04300
  • 0
  • 2
  • 1
  • 151.043341977g/mol
  • 11
  • 174
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 33Ų

Experimental Properties

  • 1.70598
  • 33.02000
  • 232.1±20.0 °C at 760 mmHg
  • 102.0 to 106.0 deg-C
  • 94.1±21.8 °C
  • White crystalline powder
  • Not determined
  • 1.18

2-Fluoro-6-Methoxybenzonitrile Security Information

  • GHS07 GHS07
  • 3
  • 6.1
  • S26-S36
  • III
  • R36/37/38
  • Xi Xi
  • 3276
  • H315,H319,H335
  • P261,P305+P351+P338
  • dangerous
  • Store at room temperature
  • III
  • 36/37/38
  • Warning
  • 6.1

2-Fluoro-6-Methoxybenzonitrile Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Fluoro-6-Methoxybenzonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HRP-1g
2-Fluoro-6-Methoxybenzonitrile
94088-46-7 95%
1g
$4.00 2024-04-19
A2B Chem LLC
AB62197-1g
2-Fluoro-6-methoxybenzonitrile
94088-46-7 95%
1g
$4.00 2024-07-18
Aaron
AR003I01-1g
2-Fluoro-6-Methoxybenzonitrile
94088-46-7 95%
1g
$4.00 2024-07-18
abcr
AB493359-25 g
2-Fluoro-6-methoxybenzonitrile, 95%; .
94088-46-7 95%
25g
€87.80 2023-04-19
Alichem
A015000279-250mg
2-Fluoro-6-methoxybenzonitrile
94088-46-7 97%
250mg
$494.40 2023-08-31
Apollo Scientific
PC3817F-25g
2-Fluoro-6-methoxybenzonitrile
94088-46-7 95%
25g
£40.00 2023-09-02
Chemenu
CM161054-200g
2-Fluoro-6-methoxybenzonitrile
94088-46-7 95+%
200g
$338 2022-06-09
Enamine
EN300-85728-0.05g
2-fluoro-6-methoxybenzonitrile
94088-46-7 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D553859-1g
2-Fluoro-6-Methoxybenzonitrile
94088-46-7 97%
1g
$200 2022-06-07
Fluorochem
006266-1g
2-Fluoro-6-methoxybenzonitrile
94088-46-7 98%
1g
£10.00 2022-03-01

2-Fluoro-6-Methoxybenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 5 °C
1.2 0 - 5 °C; overnight, rt
Reference
Preparation of 2-cyano-3-(halo)alkoxybenzenesulfonamides as pesticides.
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol
Reference
Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles
Hynes, John B.; Pathak, Alpana; Panos, Constantina H.; Okeke, Claudia C., Journal of Heterocyclic Chemistry, 1988, 25(4), 1173-7

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol ,  Acetonitrile ;  20 °C
1.2 Reagents: Water
Reference
Synthesis of 2-fluoro-6-methoxybenzoic acid
Tian, Zhaojun; Jiang, Yunxia; Yang, Chunhe, Huagong Shengchan Yu Jishu, 2011, 18(6), 4-5

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Formic acid ,  Water ;  12 h, 80 °C
Reference
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment
Lin, Hongyan; Zhou, Ziling; Ma, Xiaopeng; Chen, Qingqing; Han, Hongwei; et al, RSC Advances, 2021, 11(39), 24232-24237

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol ;  rt; overnight, rt
Reference
Imidazopyrimidine compounds useful for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt; overnight, rt
Reference
Preparation of triazolopyridine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Formic acid ,  Water ;  80 °C
Reference
Synthesis of aryl dihydrothiazol acyl shikonin ester derivatives as anticancer agents through microtubule stabilization
Lin, Hong-Yan; Li, Zi-Kang; Bai, Li-Fei; Baloch, Shahla Karim; Wang, Fang; et al, Biochemical Pharmacology (Amsterdam, 2015, 96(2), 93-106

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 5 °C; 5 °C; overnight, rt
Reference
Preparation of aminothiocarbonyl-substituted benzenesulfonamides and pyridinesulfonamides as pesticides for the protection of plants against animal pests and insects and particularly against aphids and thrips
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring
Bridges, Alexander J.; Zhou, Hairong, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of pyrimidine-fused tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of isoxazolobenzoxazepines as analgesics
, European Patent Organization, , ,

2-Fluoro-6-Methoxybenzonitrile Raw materials

2-Fluoro-6-Methoxybenzonitrile Preparation Products

2-Fluoro-6-Methoxybenzonitrile Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:94088-46-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94088-46-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94088-46-7)
TANG SI LEI
15026964105
2881489226@qq.com

2-Fluoro-6-Methoxybenzonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
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